molecular formula C15H16ClNO4S2 B6970777 4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine

4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine

Cat. No.: B6970777
M. Wt: 373.9 g/mol
InChI Key: ALHFCXNYPDYDDB-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine is a complex organic compound that features a sulfonyl group attached to a morpholine ring, with additional substituents including a chloro and methoxy group on a phenyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step often involves the chlorination of 2-chloro-5-methoxybenzenesulfonic acid to form 2-chloro-5-methoxybenzenesulfonyl chloride.

    Nucleophilic Substitution: This intermediate is then reacted with 2-thiophen-2-ylmorpholine under basic conditions to form the desired product. Common bases used include triethylamine or pyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes would emphasize the optimization of reaction conditions to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound could affect signaling pathways, metabolic processes, or gene expression depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine
  • 4-(2-Fluoro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine

Uniqueness

4-(2-Chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine is unique due to the specific combination of substituents, which can influence its reactivity and interactions. The presence of the chloro group, for instance, can enhance its electrophilicity, making it more reactive in certain substitution reactions compared to its bromo or fluoro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)sulfonyl-2-thiophen-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S2/c1-20-11-4-5-12(16)15(9-11)23(18,19)17-6-7-21-13(10-17)14-3-2-8-22-14/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHFCXNYPDYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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